Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

Description

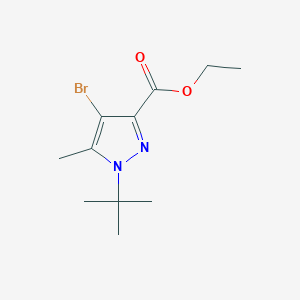

Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate (CAS: 2391987-03-2) is a brominated pyrazole derivative with the molecular formula C₁₁H₁₇BrN₂O₂ and a molar mass of 289.17 g/mol . Structurally, it features a pyrazole ring substituted at positions 1, 3, 4, and 5 with a tert-butyl group, an ethyl ester, a bromine atom, and a methyl group, respectively. This substitution pattern confers unique steric, electronic, and reactivity properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis.

The ethyl ester at position 3 offers a handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2O2/c1-6-16-10(15)9-8(12)7(2)14(13-9)11(3,4)5/h6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLADFQRDAWVLOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Esterification: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group at the 5-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

Esterification: Ethyl alcohol and an acid catalyst (e.g., sulfuric acid).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed

Substitution: Formation of various substituted pyrazoles.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate, exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, similar pyrazole derivatives have demonstrated cytotoxic effects against various cancer types, suggesting potential applications in cancer therapy .

2. Inhibition of Protein Methyltransferases

Another area of interest is the inhibition of protein methyltransferases (PRMTs), which play crucial roles in regulating gene expression and cellular signaling pathways. This compound may act as a scaffold for developing selective inhibitors targeting PRMTs, thereby contributing to novel therapeutic strategies for diseases associated with dysregulated methylation processes .

Agricultural Applications

1. Pesticide Development

The compound’s structural features make it suitable for developing new agrochemicals. Pyrazole derivatives have been explored for their potential as herbicides and fungicides due to their ability to disrupt metabolic pathways in pests and pathogens. This compound may serve as a lead compound for synthesizing more potent agrochemicals .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant inhibition. |

| Study B | PRMT Inhibition | Identified as a potential inhibitor of PRMT5, showing competitive binding in biochemical assays. |

| Study C | Agricultural Use | Evaluated as an effective herbicide in field trials, showing reduced weed populations without harming crop yield. |

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Bromine vs. Chlorine at Position 4

- Bromine (target compound) : The bromine atom’s larger atomic radius and polarizability enhance its leaving-group ability in nucleophilic aromatic substitution (SNAr) compared to chlorine. This makes brominated pyrazoles more reactive in Suzuki-Miyaura or Ullmann couplings .

- Chlorine analogs (e.g., Ethyl 4-chloro-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate) : Chlorine’s smaller size reduces steric hindrance but also decreases electrophilicity, requiring harsher reaction conditions for cross-coupling.

tert-Butyl vs. Methyl at Position 1

- tert-Butyl group : Introduces significant steric hindrance, which may slow down reactions at adjacent positions (e.g., ester hydrolysis) but improves thermal stability and lipophilicity.

Ethyl Ester vs. Methyl Ester at Position 3

- Ethyl ester : Offers higher hydrolytic stability compared to methyl esters, making it preferable for storage and handling.

- Methyl ester (e.g., Mthis compound) : More reactive in hydrolysis reactions but prone to degradation under acidic/basic conditions.

Physicochemical Properties

Hypothetical comparisons based on substituent trends (experimental data required for validation):

Key Observations :

- Bromine increases molecular weight and lipophilicity (higher LogP) compared to chlorine.

- Ethyl esters improve solubility in moderately polar solvents (e.g., acetone) versus methyl esters .

Crystallographic and Intermolecular Interactions

The tert-butyl group’s steric bulk likely disrupts hydrogen-bonding networks observed in analogs with smaller substituents. For example, methyl-substituted pyrazoles often form C–H···O or N–H···O interactions in crystal lattices, as analyzed via graph set theory . Computational tools like Mercury CSD (Cambridge Crystallographic Data Centre) can visualize these differences in packing patterns .

Biological Activity

Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate (CAS: 2391987-03-2) is a synthetic compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. Pyrazoles are known for their therapeutic potential, particularly in anti-inflammatory, analgesic, and anticancer applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential in medicinal chemistry.

The compound's chemical structure is characterized by the following properties:

- Molecular Formula : C11H17BrN2O2

- Molar Mass : 289.17 g/mol

- Synonyms : Ethyl 4-bromo-1-tert-butyl-5-methyl-3-pyrazolecarboxylic acid ethyl ester

Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have shown selective inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Table 1: Summary of Anti-inflammatory Studies on Pyrazole Derivatives

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Safety Profile |

|---|---|---|---|

| Compound A | 5.40 μM | 0.01 μM | Low ulcerogenic effect |

| Compound B | 0.034 μM | 0.052 μM | Safe in histopathological studies |

| Ethyl 4-bromo... | TBD | TBD | TBD |

In a study evaluating various pyrazole derivatives, it was found that certain compounds exhibited high selectivity for COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs like ibuprofen and celecoxib .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that pyrazole derivatives can inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Inhibitors of LDH have shown promise in reducing tumor growth and enhancing the efficacy of existing chemotherapeutics.

Table 2: Anticancer Efficacy of Pyrazole Derivatives

| Compound | Target Enzyme | Inhibition Concentration | Cell Line Tested |

|---|---|---|---|

| Compound C | LDHA/LDHB | Low nM range | MiaPaCa2 (pancreatic cancer) |

| Compound D | LDHA/LDHB | Sub-micromolar | A673 (sarcoma) |

The lead compounds derived from pyrazoles demonstrated effective inhibition of glycolysis in cancer cells, indicating a promising avenue for further research and development .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, several pyrazole derivatives were tested for their anti-inflammatory effects. The results showed that certain derivatives exhibited up to 96% edema inhibition , surpassing the efficacy of established anti-inflammatory drugs .

Case Study 2: Safety Profile Assessment

A histopathological examination was performed on rats administered with pyrazole derivatives, including Ethyl 4-bromo... The findings revealed minimal degenerative changes in vital organs such as the liver and kidneys, supporting the gastrointestinal safety profile of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.